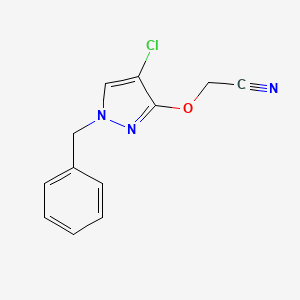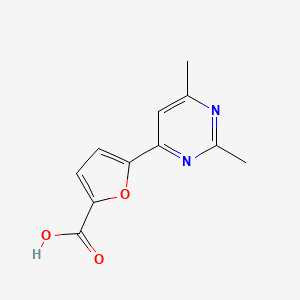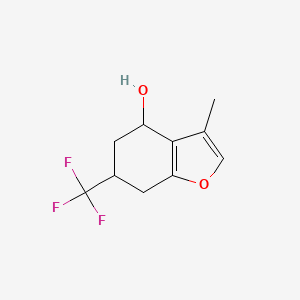
(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with glyoxal under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as methanol or ethanol at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can be reduced to an amino alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products
Oxidation: (4S,5R)-5-(Carboxymethyl)-4-isopropyloxazolidin-2-one.
Reduction: (4S,5R)-4-isopropyl-5-(hydroxymethyl)amino alcohol.
Substitution: (4S,5R)-5-(Alkoxymethyl)-4-isopropyloxazolidin-2-one.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antiviral properties.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of (4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The oxazolidinone ring provides a rigid framework that can control the orientation of reactants, leading to the formation of specific stereoisomers. This compound can also interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol: Another chiral compound with hydroxymethyl groups, used in the synthesis of nucleosides.
(4S,5R)-4-Hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one: A related compound with similar functional groups, used as an intermediate in the synthesis of vitamin C.
Uniqueness
(4S,5R)-5-(Hydroxymethyl)-4-isopropyloxazolidin-2-one is unique due to its oxazolidinone ring structure and specific stereochemistry. This makes it particularly valuable as a chiral auxiliary in asymmetric synthesis, providing greater control over the stereochemical outcome of reactions compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(4S,5R)-5-(hydroxymethyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)11-7(10)8-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6-/m0/s1 |
InChI-Schlüssel |
YZDIFSMHWDUGGV-WDSKDSINSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@@H](OC(=O)N1)CO |
Kanonische SMILES |
CC(C)C1C(OC(=O)N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11793374.png)




![3-(3-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793405.png)



![3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793430.png)

